molecular formula C19H16ClFN2O2 B2553129 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1206997-29-6

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

Cat. No. B2553129
M. Wt: 358.8
InChI Key: WUVROHUATYAUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide” is a chemical compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Scientific Research Applications

Fluorescent Chemosensors

Research indicates the utility of quinoline derivatives as fluorescent chemosensors for metal ions. A study by Li et al. (2014) demonstrated a new fluorescent sensor, incorporating a quinoline group, showing excellent selectivity and sensitivity for Zn(2+) over other cations in acetonitrile aqueous solution. This sensor facilitated the fluorescence imaging of Zn(2+) in living cells, highlighting its potential in biochemical and medical research (Li et al., 2014).

Radioligands for Medical Imaging

Another avenue of application lies in the development of radioligands for medical imaging, such as PET or SPECT studies. Cappelli et al. (2006) synthesized halogenated quinolinecarboxamide derivatives for visualizing peripheral benzodiazepine receptors (PBRs). One derivative, in particular, showed promise as a potent PBR ligand, suggesting its potential use in PET imaging to study various neurological and psychiatric conditions (Cappelli et al., 2006).

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives have also been explored. Idrees et al. (2020) synthesized and evaluated the in vitro antibacterial activity of azetidinone derivatives integrated with quinoline, showing effectiveness against pathogenic bacteria. This research contributes to the development of new antimicrobial agents (Idrees et al., 2020).

Cancer Research

Quinoline derivatives have been evaluated for their anticancer activities. Ghorab and Alsaid (2015) synthesized and tested various quinoline acrylamide derivatives against the breast cancer cell line MCF7. Some compounds exhibited higher activity compared to the reference drug, doxorubicin, indicating their potential as anticancer agents (Ghorab & Alsaid, 2015).

Anti-Inflammatory and Antiproliferative Agents

Vachala et al. (2011) synthesized quinazolin-4(3H)-ones for screening their anti-inflammatory, antiproliferative, and antimicrobial activities. Some compounds showed significant activity, highlighting the diverse therapeutic potential of quinoline derivatives (Vachala et al., 2011).

Future Directions

The future directions in the field of quinoline derivatives involve the development of novel molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVROHUATYAUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

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